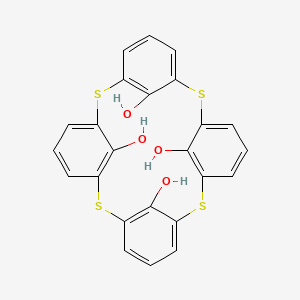
Agn-PC-0LP57K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0LP57K is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. This compound has garnered attention for its reactivity and versatility in different chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0LP57K typically involves a series of chemical reactions under controlled conditions. One common method includes the reaction of specific precursors in the presence of catalysts and solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic chemical reactions as in the laboratory but on a much larger scale. Industrial production methods focus on optimizing reaction conditions to maximize yield and minimize waste, ensuring cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0LP57K undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require anhydrous conditions to prevent unwanted side reactions.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (chlorine, bromine) and alkyl halides. .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions typically result in halogenated or alkylated derivatives .
Scientific Research Applications
Agn-PC-0LP57K has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in drug development.
Medicine: Explored for its therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of Agn-PC-0LP57K involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- AGN-PC-0MXVWT
- AGN-PC-0CUK9P
- ADS103317
- AKOS024836912
- GNF-Pf-3539
Uniqueness
Agn-PC-0LP57K stands out due to its unique chemical structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability, selectivity, and efficiency in various applications. Its versatility in undergoing different chemical reactions and its potential in diverse scientific fields make it a compound of significant interest .
Properties
CAS No. |
7233-78-5 |
|---|---|
Molecular Formula |
C24H16O4S4 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-25,26,27,28-tetrol |
InChI |
InChI=1S/C24H16O4S4/c25-21-13-5-1-6-14(21)30-16-8-3-10-18(23(16)27)32-20-12-4-11-19(24(20)28)31-17-9-2-7-15(29-13)22(17)26/h1-12,25-28H |
InChI Key |
DURXNMJYAJESOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC3=C(C(=CC=C3)SC4=CC=CC(=C4O)SC5=CC=CC(=C5O)S2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


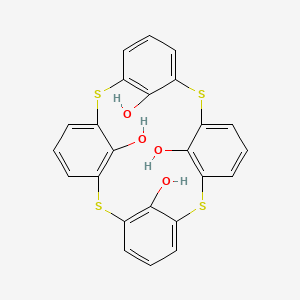

![(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one](/img/structure/B14181063.png)
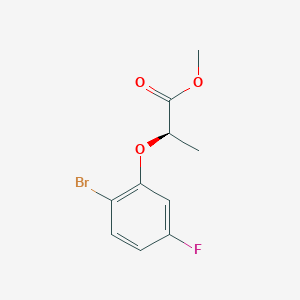
![5-[(3,5-Dimethylphenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14181082.png)
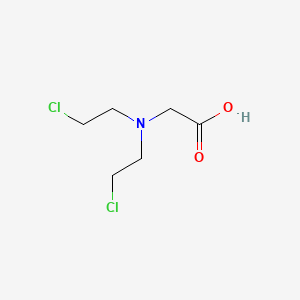
![(2R)-2-Phenyl-1-[(S)-propane-2-sulfinyl]aziridine](/img/structure/B14181091.png)
![N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide](/img/structure/B14181111.png)
![L-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine](/img/structure/B14181124.png)

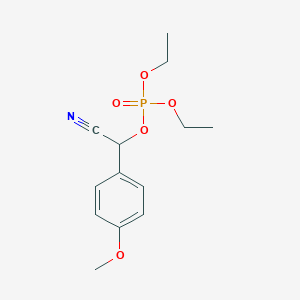
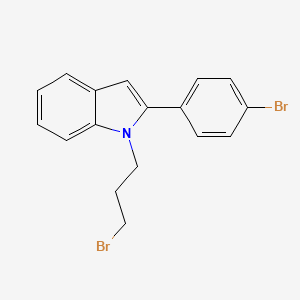
![6-ethyl-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14181155.png)
![2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol](/img/structure/B14181158.png)
